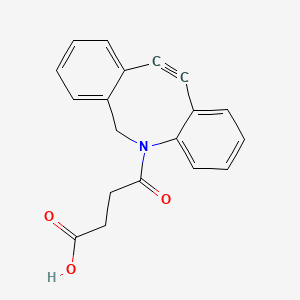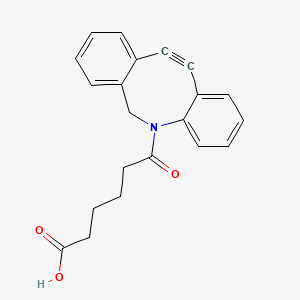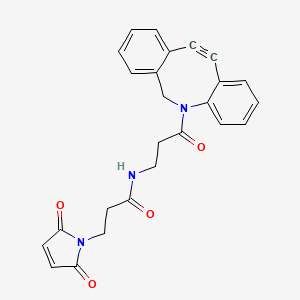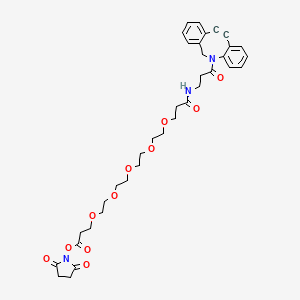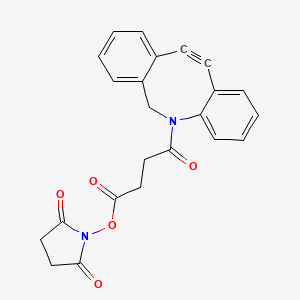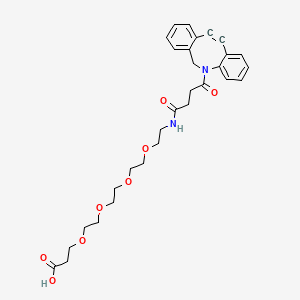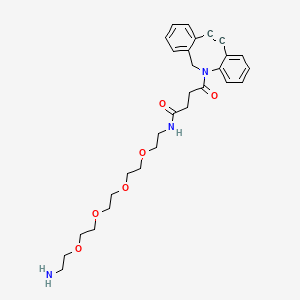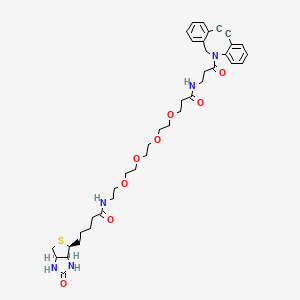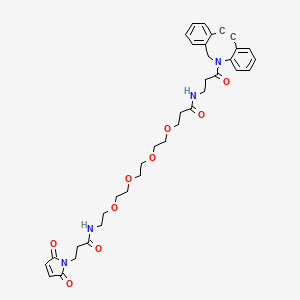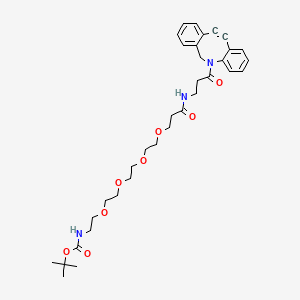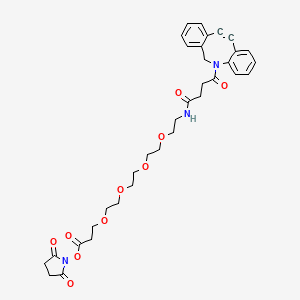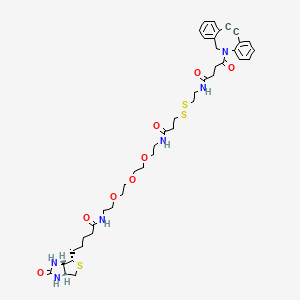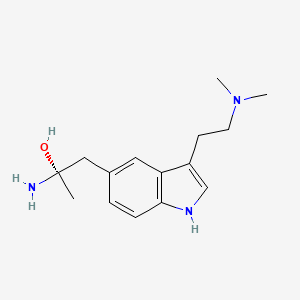
1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
is a compound related to Zolmitriptan (Z639000), which is Serotonin 5HTID-receptor agonist.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Cannabinoid Receptors
- Research Focus: A study by Khurana et al. (2014) examined the structural requirements of indole-2-carboxamides, including compounds similar to 1H-Indole-5-propanol, for allosteric modulation of the cannabinoid type 1 receptor (CB1). They identified specific structural elements impacting binding affinity and cooperativity, contributing to our understanding of CB1 receptor modulation (Khurana et al., 2014).
Agonist Activity at 5-HT1D Receptors
- Research Focus: Research by Barf et al. (1996) on indolyethylamines, similar in structure to 1H-Indole-5-propanol, revealed their agonist activity at 5-HT1D receptors. These findings are significant for understanding the pharmacological potential of indole derivatives in neuromodulation (Barf et al., 1996).
Importance in Enantioselective Catalysis
- Research Focus: Dai et al. (2000) explored chiral beta-amino alcohols with an indolylmethyl group, related to 1H-Indole-5-propanol, for their role in enantioselective catalysis. This research contributes to the field of asymmetric synthesis, a crucial aspect of pharmaceutical manufacturing (Dai et al., 2000).
Development of Dynamin GTPase Inhibitors
- Research Focus: Gordon et al. (2013) identified indole-based compounds, similar to 1H-Indole-5-propanol, as potent inhibitors of dynamin GTPase. This discovery is vital for understanding the regulation of clathrin-mediated endocytosis, impacting areas such as drug delivery and cellular transport (Gordon et al., 2013).
Antihypertensive Properties in Indole Derivatives
- Research Focus: A study by Kreighbaum et al. (1980) on aryloxypropanolamines containing an indolyl-tert-butyl moiety, related to 1H-Indole-5-propanol, showed potential antihypertensive activity. This research provides insights into the development of new cardiovascular drugs (Kreighbaum et al., 1980).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- involves the reaction of 2-(dimethylamino)ethylamine with indole-5-carboxaldehyde to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the desired product.", "Starting Materials": ["Indole-5-carboxaldehyde", "2-(dimethylamino)ethylamine", "Sodium borohydride", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid"], "Reaction": ["Step 1: React indole-5-carboxaldehyde with 2-(dimethylamino)ethylamine in methanol at room temperature to form the corresponding imine intermediate.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature to reduce the imine intermediate to the desired product.", "Step 3: Quench the reaction with saturated sodium hydroxide solution and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 6: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity." ] } | |
CAS-Nummer |
139264-69-0 |
Molekularformel |
C15H23N3O |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol |
InChI |
InChI=1S/C15H23N3O/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
XYSYRJCYRKMOFP-ZDUSSCGKSA-N |
Isomerische SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N |
SMILES |
CC(CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decarbonyl zolmitriptan; Zolmitriptan related compound B; Zolmitriptan related compound B RS [USP]; UNII-H8D1T877WE. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


